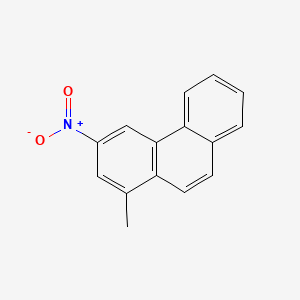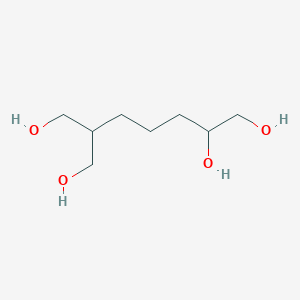
6-(Hydroxymethyl)heptane-1,2,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)heptane-1,2,7-triol is a trihydroxy alcohol with the molecular formula C8H18O4. This compound is characterized by the presence of three hydroxyl groups (-OH) attached to a heptane backbone, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)heptane-1,2,7-triol typically involves the reduction of corresponding aldehydes or ketones. One common method is the catalytic hydrogenation of 6-(hydroxymethyl)heptane-1,2,7-trione using a suitable catalyst such as Raney nickel under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the hydrogenation of 6-(hydroxymethyl)heptane-1,2,7-trione in the presence of a hydrogenation catalyst. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxymethyl)heptane-1,2,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(formyl)heptane-1,2,7-triol.
Reduction: Formation of heptane-1,2,7-triol.
Substitution: Formation of 6-(halomethyl)heptane-1,2,7-triol.
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)heptane-1,2,7-triol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)heptane-1,2,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,6-Hexanetriol: A trihydroxy alcohol with a shorter carbon chain, used as a substitute for glycerol in various applications.
Glycerol: A simple trihydroxy alcohol widely used in pharmaceuticals, cosmetics, and food industries.
Uniqueness
6-(Hydroxymethyl)heptane-1,2,7-triol is unique due to its longer carbon chain and the presence of a hydroxymethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in specific applications where other trihydroxy alcohols may not be suitable .
Eigenschaften
CAS-Nummer |
83532-84-7 |
|---|---|
Molekularformel |
C8H18O4 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
6-(hydroxymethyl)heptane-1,2,7-triol |
InChI |
InChI=1S/C8H18O4/c9-4-7(5-10)2-1-3-8(12)6-11/h7-12H,1-6H2 |
InChI-Schlüssel |
ASRBRLVVGPWZDP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CO)CO)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


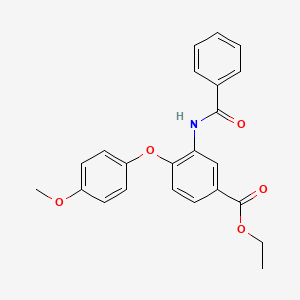

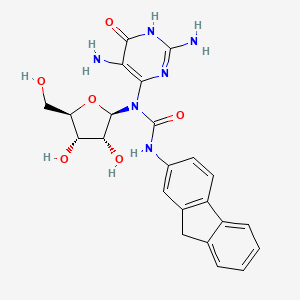
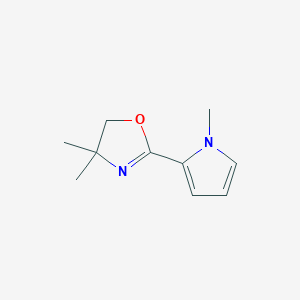
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
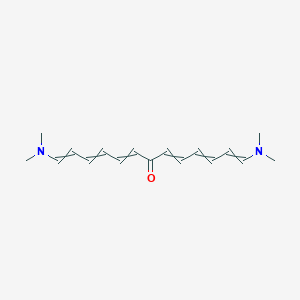
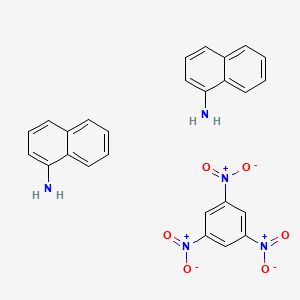
![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)

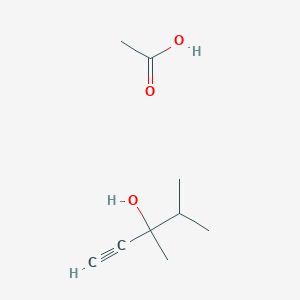

![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
